molecular formula C8H10O2S B019669 Methyl 3-(thiophen-2-yl)propanoate CAS No. 16862-05-8

Methyl 3-(thiophen-2-yl)propanoate

Cat. No. B019669
CAS RN: 16862-05-8
M. Wt: 170.23 g/mol
InChI Key: USTRJLXKHMURIF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

“Methyl 3-(thiophen-2-yl)propanoate” is a chemical compound that is structurally related to dehydromatricaria ester . It has been isolated from the root essential oil of Artemisia absinthium L .


Molecular Structure Analysis

The molecular structure of “Methyl 3-(thiophen-2-yl)propanoate” is represented by the molecular formula C8H10O2S . It is related to other compounds such as “Methyl 2-methyl-3-oxo-3-(thiophen-2-yl)propanoate” and “Methyl 3-amino-3-(thiophen-2-yl)propanoate” which have similar structures .


Physical And Chemical Properties Analysis

The physical and chemical properties of “Methyl 3-(thiophen-2-yl)propanoate” include a molecular weight of 184.21 g/mol . It has a topological polar surface area of 71.6 Ų .

Scientific Research Applications

  • Chiral Building Blocks : (S) and (R)-2-methyl-3-(2-thiophene)-1-propanols, related to Methyl 3-(thiophen-2-yl)propanoate, are used as versatile chiral building blocks for synthesizing pyridine alkaloids (Bracher & Papke, 1994).

  • Biological Activity : Research has shown that derivatives of 2- and 3-phenylthiophen, which are structurally similar to Methyl 3-(thiophen-2-yl)propanoate, exhibit potential for biological activity. This is particularly relevant in the preparation of substituted methylamines and ethylamines (Beaton, Chapman, Clarke, & Willis, 1976).

  • Educational Applications : The preparation of Methyl 2-hydroxy-2,2-(2-thiophen-2-yl)-acetate through the Grignard reaction enhances students' interest in scientific research and experimental skills (Min, 2015).

  • Natural Products : Methyl 3-(5-(prop-1-yn-1-yl)thiophen-2-yl)propanoate, a derivative, was found in Artemisia absinthium root essential oil, suggesting potential in biosynthetic pathways (Blagojević, Pešić, & Radulović, 2017).

  • Antiviral Properties : A study on 3-[(4-chlorophenyl)oxiranyl]thiophen-2-yl-propanone demonstrates its potential as a platform for antiviral evaluations (Sayed & Ali, 2007).

  • Cancer Therapy : ND3, a compound related to Methyl 3-(thiophen-2-yl)propanoate, shows promising cytotoxic effects on cancer cells, suggesting potential in cancer therapy (Budama-Kilinc et al., 2020).

  • Polymer Solar Cells : In the realm of energy, a polymer solar cell incorporating a related compound achieved over 9.7% efficiency and long-term performance stability (Park et al., 2017).

  • Electro-Optical Materials : Thiophene rings connected with terminal fluorene chromophores are suitable for preparing electro-optical materials (Lukes et al., 2005).

  • Dye-Sensitized Solar Cells : TCA sensitizers, related to Methyl 3-(thiophen-2-yl)propanoate, are used in dye-sensitized solar cells, showing significant stability and efficiency (Balanay et al., 2009).

  • Antibacterial and Antifungal Applications : Derivatives of Methyl 3-(thiophen-2-yl)propanoate have shown promising antibacterial and antifungal activities, relevant for antimicrobial coatings in food and pharmaceuticals (Patel & Patel, 2017).

properties

IUPAC Name

methyl 3-thiophen-2-ylpropanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H10O2S/c1-10-8(9)5-4-7-3-2-6-11-7/h2-3,6H,4-5H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

USTRJLXKHMURIF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)CCC1=CC=CS1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H10O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90340664
Record name Methyl 3-(thiophen-2-yl)propanoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90340664
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

170.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Methyl 3-(thiophen-2-yl)propanoate

CAS RN

16862-05-8
Record name Methyl 3-(thiophen-2-yl)propanoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90340664
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Methyl 3-(thiophen-2-yl)propanoate
Reactant of Route 2
Reactant of Route 2
Methyl 3-(thiophen-2-yl)propanoate
Reactant of Route 3
Reactant of Route 3
Methyl 3-(thiophen-2-yl)propanoate
Reactant of Route 4
Reactant of Route 4
Methyl 3-(thiophen-2-yl)propanoate
Reactant of Route 5
Reactant of Route 5
Methyl 3-(thiophen-2-yl)propanoate
Reactant of Route 6
Reactant of Route 6
Methyl 3-(thiophen-2-yl)propanoate

Citations

For This Compound
7
Citations
H Li, Q Huang, C Chen, B Xu, HY Wang… - Journal of Medicinal …, 2017 - ACS Publications
The free fatty acid receptor GPR40 is predominantly expressed in pancreatic β-cells and enhances insulin secretion in a glucose dependent manner. Therefore, GPR40 agonists are …
Number of citations: 16 pubs.acs.org
VS Bolshakova, OA Kraevaya, AS Peregudov… - Chemical …, 2023 - pubs.rsc.org
We report a novel reaction of the recently discovered family of fullerene derivatives C1-C60Ar5Th′ with thiophene derivatives Th′′H yielding a previously unknown family of C1-…
Number of citations: 1 pubs.rsc.org
B Özen, F Fadaei Tirani, K Schenk… - … A European Journal, 2021 - Wiley Online Library
The use of crystal engineering to control the supramolecular arrangement of π‐conjugated molecules in the solid‐state is of considerable interest for the development of novel organic …
M Ozeki, H Egawa, T Takano, H Mizutani, N Yasuda… - Tetrahedron, 2017 - Elsevier
A practical method for the synthesis of chiral β 2,3 -amino esters having various substituents was developed, which is characterized by an asymmetric Michael addition reaction of a …
Number of citations: 5 www.sciencedirect.com
K Wei, GQ Wang, X Bai, YF Niu, HP Chen… - Natural Products and …, 2015 - Springer
The unusual fused β-lactone vibralactone was isolated from cultures of the basidiomycete Boreostereum vibrans and has been shown to significantly inhibit pancreatic lipase. In this …
Number of citations: 19 link.springer.com
H Chen, ZH Li, JK Liu - williamwalkerwatch.com
The unusual fused b-lactone vibralactone was isolated from cultures of the basidiomycete Boreostereum vibrans and has been shown to significantly inhibit pancreatic lipase. In this …
Number of citations: 0 www.williamwalkerwatch.com
OA Kraevaya, VS Bolshakova, AS Peregudov… - Organic …, 2021 - ACS Publications
Here we report a reaction of the fullerene derivatives C 60 Ar 5 Cl, which enables the substitution of Cl with thiophene residues and the formation of the novel family of C 1 -symmetrical …
Number of citations: 10 pubs.acs.org

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.